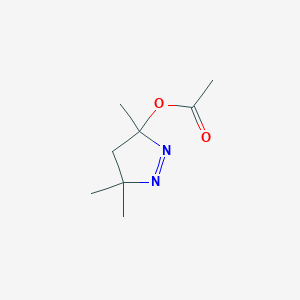
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate typically involves the reaction of 3,5,5-trimethyl-4H-pyrazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, alcohol derivatives, and substituted pyrazole compounds .
Applications De Recherche Scientifique
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various pyrazole derivatives with potential pharmacological activities.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects. The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity and preventing the parasite’s growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-trimethyl-1H-pyrazol-4-yl acetate
- 3-acetoxy-3,5,5-trimethyl-1-pyrazoline
- 3H-Pyrazol-3-ol, 4,5-dihydro-3,5,5-trimethyl-, 3-acetate
Uniqueness
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate is unique due to its specific structural features that confer distinct pharmacological activities. Its trimethyl substitution pattern and acetate group make it a valuable intermediate in the synthesis of various bioactive compounds .
Propriétés
Numéro CAS |
37696-47-2 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate |
InChI |
InChI=1S/C8H14N2O2/c1-6(11)12-8(4)5-7(2,3)9-10-8/h5H2,1-4H3 |
Clé InChI |
PORAUZXCEMXSPR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1(CC(N=N1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















